3-amino-2-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Description
3-Amino-2-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a thieno[2,3-d]pyrimidin-4(3H)-one core substituted with amino, ethyl, and methyl groups at positions 3, 2, and 5/6, respectively. Its structure combines a fused thiophene-pyrimidine ring system, which is known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Properties
CAS No. |
80381-64-2 |
|---|---|
Molecular Formula |
C10H13N3OS |
Molecular Weight |
223.30 g/mol |
IUPAC Name |
3-amino-2-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H13N3OS/c1-4-7-12-9-8(10(14)13(7)11)5(2)6(3)15-9/h4,11H2,1-3H3 |
InChI Key |
ANZWYWVXWDIZHP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C(=C(S2)C)C)C(=O)N1N |
Origin of Product |
United States |
Preparation Methods
Amine Selection and Reactivity
The 3-amino group in the target compound implies the use of a primary amine during the cyclization step. In, primary amines (e.g., ethylamine) reacting with carbodiimide 4 yield 2-(alkylamino) derivatives 8 (Table 1). Adapting this, ethylamine could introduce both the 2-ethyl and 3-amino groups if the reaction favors N-alkylation over C-alkylation. However, competing pathways may require protecting group strategies or stepwise functionalization.
Table 1: Yields of 2-(Alkylamino) Derivatives from Primary Amines
| Amine | Yield (%) |
|---|---|
| Ethylamine | 66 |
| Butylamine | 71 |
Steric and Electronic Considerations
The 5,6-dimethyl substituents impose steric constraints, potentially slowing amine attack at the 2-position. Molecular modeling studies on analogous systems suggest that bulkier amines (e.g., diethylamine) favor 3-substitution due to reduced steric hindrance. However, no experimental data for ethyl-containing systems exists in the provided sources, necessitating extrapolation from morpholine and dibutylamine cases.
Optimization of Reaction Parameters
Catalyst Loading and Solvent Effects
Sodium ethoxide (1–5 mol%) in ethanol proves critical for cyclization, with lower catalyst concentrations (<1 mol%) leading to incomplete ring closure. Polar aprotic solvents like DMF or acetonitrile, as used in, may enhance solubility of intermediates but risk side reactions with reactive amines.
Temperature and Time Dependence
Room-temperature cyclization (20–25°C) achieves 70–80% yields for 2-(dialkylamino) derivatives in 6–12 h. For the target compound, elevated temperatures (40–50°C) might accelerate kinetics but could degrade thermally labile amino groups, necessitating empirical optimization.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
IR spectra of analogous compounds show C=O stretches at 1684–1694 cm⁻¹, while ¹H NMR spectra resolve methyl groups as singlets near δ 2.35 ppm. For 3-amino-2-ethyl derivatives, expect:
Purity and Crystallinity
Recrystallization from ethanol yields white crystals with melting points between 160–200°C, consistent with related compounds. HPLC analysis (C18 column, methanol:water 70:30) should show ≥95% purity for biologically active samples.
Applications and Further Directions
Preliminary bioassays in indicate that 2-amino-5,6-dimethylthienopyrimidinones exhibit fungicidal activity, suggesting the target compound merits evaluation against Fusarium and Aspergillus species. Structure-activity relationship (SAR) studies should explore:
-
Varying ethyl chain length (e.g., propyl vs. butyl).
-
Substituent effects at the 3-position (e.g., acetylated amines).
Chemical Reactions Analysis
Types of Reactions
3-amino-2-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted thienopyrimidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following key characteristics:
- Molecular Formula : C10H13N3OS
- Molecular Weight : 213.29 g/mol
- IUPAC Name : 3-amino-2-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
The structure of 3-amino-2-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one features a thieno-pyrimidine core which is essential for its biological activity.
Antitumor Properties
Research indicates that compounds with thieno-pyrimidine structures exhibit significant antitumor activity. For instance, derivatives of thieno-pyrimidine have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. In one study, the synthesis of various triazine derivatives from thieno-pyrimidine intermediates demonstrated promising results against tumor cell lines, suggesting that 3-amino-2-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one could serve as a precursor for developing new anticancer agents .
Antiviral Activity
Another area of interest is the antiviral potential of this compound. The thieno-pyrimidine scaffold has been explored in the context of inhibiting viral replication. Studies have shown that modifications to the thieno-pyrimidine structure can enhance antiviral efficacy against various viruses, including those responsible for respiratory infections and hepatitis .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in various biological pathways. For example, it has been noted that derivatives can act as selective inhibitors of phosphoinositide 3-kinases (PI3K), which are crucial in cellular signaling pathways related to cancer and inflammation .
Synthesis and Characterization
The synthesis of 3-amino-2-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. Key methods include:
- Condensation Reactions : Involving amino and carbonyl compounds to form the pyrimidine ring.
- Cyclization : To establish the thieno structure through cyclization reactions involving thioketones or thioureas.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .
Case Studies
Mechanism of Action
The mechanism of action of 3-amino-2-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 2
- 2-Mercapto Derivatives (e.g., 3-Amino-2-Mercapto-5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One): Activity: Exhibits potent analgesic and anti-inflammatory effects, with IC₅₀ values comparable to indomethacin in carrageenan-induced edema models . Synthesis: Prepared via condensation of 3-amino-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one with aldehydes/ketones . Key Difference: The mercapto (-SH) group enhances hydrogen bonding but may reduce metabolic stability compared to the ethyl group in the target compound .
- 2-Methylthio Derivatives: Activity: Demonstrated antibacterial activity against Staphylococcus aureus (MIC: 12.5–25 µg/mL) and analgesic effects (ED₅₀: 25 mg/kg) .
Modifications at Position 3
- Comparison: The phenyl group introduces steric bulk, possibly reducing solubility compared to the amino group in the target compound .
- 3-Alkyl Substituted Derivatives (e.g., 3-Isopropyl-5,6,7,8-Tetrahydrobenzothieno[2,3-d]Pyrimidin-4(3H)-One): Activity: Antifungal activity against Colletotrichum gossypii (92% inhibition at 50 mg/L) . Key Difference: Larger alkyl groups (e.g., isopropyl) enhance hydrophobic interactions but may compromise metabolic clearance .
Functionalization with Heterocycles
Benzimidazole-Containing Derivatives :
- Triazole-Containing Derivatives: Activity: Fungicidal activity via inhibition of ergosterol biosynthesis . Comparison: Triazole groups offer distinct mechanism-of-action profiles compared to amino-ethyl substitutions .
Pharmacological Activity Comparison
Structure-Activity Relationships (SAR)
Biological Activity
3-Amino-2-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a compound of interest due to its potential biological activities, particularly in cancer therapy. This article reviews the synthesis, biological activity, and pharmacological implications of this compound based on recent research findings.
- Molecular Formula : C₁₀H₁₃N₃OS
- Molecular Weight : 223.30 g/mol
- CAS Number : 832740-48-4
- MDL Number : MFCD03419825
The compound is characterized by a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities.
Synthesis and Derivatives
Recent studies have focused on the synthesis of various derivatives of thieno[2,3-d]pyrimidines to enhance biological activity. For instance, modifications at the 4-position and substitution patterns have been explored to improve potency against specific targets like Pim-1 kinases, which are implicated in several cancers .
Anticancer Activity
The anticancer potential of 3-amino-2-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has been evaluated through various in vitro assays:
- Pim Kinase Inhibition : The compound has demonstrated significant inhibition of Pim kinases, which play a crucial role in cancer cell survival and proliferation. Inhibition assays revealed IC50 values ranging from 1.18 to 8.83 µM for various derivatives .
-
Cytotoxicity Testing : The cytotoxic effects were assessed on several cancer cell lines:
- MCF7 (breast cancer)
- HCT116 (colorectal cancer)
- PC3 (prostate cancer)
Selectivity and Safety
In terms of selectivity, studies have shown that certain derivatives exhibit lower cytotoxicity towards normal cells compared to cancer cells. For example, the derivative with the highest selectivity index demonstrated an IC50 of 52.56 μg/mL against MCF7 cells while maintaining a higher IC50 against normal fibroblast cells . This selectivity is crucial for minimizing side effects in potential therapeutic applications.
Case Study 1: Cytotoxicity on Breast Cancer Cells
A specific study evaluated the effects of thieno[2,3-d]pyrimidine derivatives on breast cancer cell lines (MCF7 and MDA-MB-231). The results indicated that some compounds significantly inhibited cell growth with IC50 values as low as 13.42 μg/mL for MCF7 cells .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of these compounds revealed that modifications at specific positions could lead to enhanced activity against target kinases while reducing toxicity to normal cells. This approach has led to the identification of lead compounds with promising therapeutic profiles .
Summary of Findings
| Compound | Target | IC50 (µM) | Cell Line |
|---|---|---|---|
| 7a | Pim Kinase | 1.18 | MCF7 |
| 7d | Pim Kinase | 1.97 | HCT116 |
| Compound X | Cytotoxicity | 13.42 | MDA-MB-231 |
Q & A
Basic: What are the standard synthetic routes for 3-amino-2-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives?
Methodological Answer:
The synthesis typically involves multistep reactions starting with condensation of key intermediates. For example:
- Step 1 : React 2-amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one with cyanamide and concentrated HCl under reflux (45°C, 12 hours), followed by neutralization with NaOH to yield intermediate 7 .
- Step 2 : Functionalize the amino group via nucleophilic substitution. For instance, compound 9 is synthesized by reacting intermediate 7 with 2-(trifluoromethyl)benzoyl chloride in DMF using NaH as a base, followed by purification via column chromatography (Hexane:Ethyl acetate = 9.2:0.8) .
- Key reagents : Cyanamide, acyl chlorides, and bases like NaH are critical for regioselective substitutions .
Basic: How are thieno[2,3-d]pyrimidin-4(3H)-one derivatives characterized structurally?
Methodological Answer:
Characterization relies on:
- Spectroscopy :
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 340 for compound 6a) validate molecular weight .
- Elemental Analysis : Confirms purity (e.g., C, H, N within ±0.4% of theoretical values) .
Advanced: How can synthesis be optimized to improve yield and purity of thieno[2,3-d]pyrimidin-4(3H)-one derivatives?
Methodological Answer:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity in acylation reactions .
- Temperature Control : Ice baths (0–5°C) prevent side reactions during base-sensitive steps .
- Purification : Gradient elution in column chromatography (e.g., Hexane:Ethyl acetate) resolves closely related impurities .
- Catalysis : Explore microwave-assisted synthesis to reduce reaction times and improve yields .
Basic: What in vitro assays evaluate COX-2 selectivity for these derivatives?
Methodological Answer:
- COX-1/COX-2 Inhibition Assay :
- Use human recombinant COX-1 and COX-2 enzymes.
- Measure IC₅₀ values via colorimetric detection of prostaglandin metabolites, with indomethacin as a positive control (COX-1 IC₅₀ = 202.96 µM; COX-2 IC₅₀ = 42.19 µM for compound 5) .
- Selectivity Index (SI) = IC₅₀(COX-1)/IC₅₀(COX-2). Compound 5 has SI = 4.81 .
Advanced: How do structure-activity relationship (SAR) studies guide COX-2 inhibitor design?
Methodological Answer:
- Substituent Effects :
- Electron-Withdrawing Groups : Improve binding via hydrogen bonding with COX-2 residues (e.g., fluorine in compound 5) .
Advanced: How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Assay Variability : Standardize enzyme sources (e.g., recombinant vs. cell lysates) and incubation times .
- Structural Nuances : Compare substituent positions (e.g., 2-ethyl vs. 2-benzylamino groups) impacting kinase vs. COX-2 activity .
- Cell Line Differences : MDA-MB-435 melanoma cells may show higher sensitivity (GP = −31.02%) than other lines due to overexpression of target kinases .
Advanced: How does molecular docking elucidate binding mechanisms?
Methodological Answer:
- Target Preparation : Use crystallographic COX-2 structures (PDB: 5KIR) for docking simulations .
- Ligand Profiling : Identify key interactions (e.g., hydrogen bonds with Arg513, hydrophobic contacts with Tyr355) .
- Validation : Compare docking scores (e.g., Glide XP scores) with experimental IC₅₀ values to refine models .
Basic: What assays assess anticancer activity of these derivatives?
Methodological Answer:
- Cytotoxicity Assays : Use NCI-60 cell lines, measuring growth percent (GP). For example, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one shows GP = 51.01% across multiple lines .
- Kinase Inhibition : Screen against PIM-1 kinase (IC₅₀ < 1 µM for active compounds) .
Advanced: How to balance lipophilicity and solubility for CNS-targeted derivatives?
Methodological Answer:
- LogP Optimization : Introduce trifluoromethyl groups (LogP ~2.5) to enhance blood-brain barrier penetration .
- Pro-drug Strategies : Mask polar groups (e.g., amino) with acetyl or PEG moieties to improve aqueous solubility .
Advanced: What in vivo models evaluate neuroprotective potential?
Methodological Answer:
- Parkinson’s Models : Use MPTP-induced neurotoxicity in mice to test SIRT2 inhibitors (e.g., ICL-SIRT078, Ki = 0.62 µM) .
- Behavioral Metrics : Rotarod performance and tyrosine hydroxylase staining quantify dopaminergic neuron protection .
Advanced: How do mPGES-1 inhibitors compare to COX-2 inhibitors?
Methodological Answer:
- Safety Profile : mPGES-1 inhibitors avoid cardiovascular risks linked to COX-2 inhibition .
- Efficacy : Thieno[2,3-d]pyrimidin-4(3H)-one derivatives targeting mPGES-1 show >90% enzyme inhibition at 10 µM .
Basic: What are key considerations for antimicrobial derivative design?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
